Home > Products > Screening Compounds P102784 > 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine
5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine -

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine

Catalog Number: EVT-10985912
CAS Number:
Molecular Formula: C18H20N8O2
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features multiple nitrogen-containing rings, making it of interest in medicinal chemistry, particularly for its potential applications in targeting specific biological pathways. This compound is derived from pyrimidine and pyridine structures, which are known for their biological activity.

Source

The synthesis and characterization of this compound have been documented in various scientific studies and patents. The compound's structure suggests it may play a role in inhibiting certain kinases, which are critical in various disease processes, including cancer.

Classification

This compound can be classified under:

  • Heterocyclic Compounds: Due to the presence of multiple ring structures containing nitrogen.
  • Pharmaceutical Intermediates: As it may serve as a precursor or active ingredient in drug development targeting kinases.
Synthesis Analysis

Methods

The synthesis of 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine typically involves multi-step organic reactions. Common methods include:

  1. C-N Coupling Reactions: This method is often used to form the amine linkages present in the compound.
  2. Reflux Conditions: Many reactions are conducted under reflux to ensure complete reaction and solubility.

Technical Details

The synthesis may involve:

  • Starting Materials: Pyrimidine derivatives, morpholine, and methoxypyridine.
  • Catalysts: Transition metals such as palladium or copper may be used to facilitate the coupling reactions.
  • Solvents: Organic solvents like dimethylformamide or ethanol are commonly employed.
Molecular Structure Analysis

Structure

The molecular structure of 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}

This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological activity.

Data

Key structural features include:

  • Pyrimidine Rings: Two pyrimidine rings contribute to the compound's ability to interact with biological targets.
  • Morpholine Group: This cyclic amine enhances solubility and bioavailability.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, leading to the formation of more polar metabolites.
  2. Substitution Reactions: Where functional groups can be modified to enhance activity or selectivity.

Technical Details

Reactions are typically monitored using techniques such as:

  • Thin Layer Chromatography (TLC): To track reaction progress.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
Mechanism of Action

Process

The mechanism of action for 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine likely involves:

  1. Kinase Inhibition: The compound may bind to the ATP-binding site of specific kinases, preventing phosphorylation of target proteins.
  2. Signal Transduction Modulation: By inhibiting kinase activity, it can alter downstream signaling pathways involved in cell proliferation and survival.

Data

Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in polar organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for similar compounds.
Applications

Scientific Uses

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine has potential applications in:

  1. Drug Development: As a lead compound for designing selective kinase inhibitors.
  2. Biological Research: To study signaling pathways associated with diseases like cancer and inflammation.
Introduction to Phosphatidylinositol 3-Kinase Signaling Pathway and Therapeutic Targeting

The phosphatidylinositol 3-kinase signaling pathway represents a master regulatory network governing fundamental cellular processes including proliferation, survival, metabolism, and motility. This pathway is aberrantly activated in a substantial proportion of human malignancies, with deregulation occurring through multiple mechanisms: gain-of-function mutations in phosphatidylinositol 3-kinase catalytic subunit alpha gene, amplification of pathway components, loss of phosphatase and tensin homolog tumor suppressor function, or upstream activation via receptor tyrosine kinases [1] [4]. The class I phosphatidylinositol 3-kinases, particularly class IA, are most prominently implicated in oncogenesis due to their direct activation by growth factor receptors and high mutation frequency in solid tumors [3] [8].

Class IA phosphatidylinositol 3-kinase exists as a heterodimer consisting of a p110 catalytic subunit (α, β, or δ isoforms) and a p85 regulatory subunit. Upon activation, it catalyzes phosphorylation of phosphatidylinositol 4,5-bisphosphate to generate phosphatidylinositol 3,4,5-trisphosphate, a lipid second messenger that recruits downstream effectors including v-akt murine thymoma viral oncogene homolog and phosphoinositide-dependent kinase 1 to the plasma membrane [1] [9]. This cascade culminates in mammalian target of rapamycin complex 1 activation, promoting protein synthesis, cell growth, and suppression of autophagy [4] [5]. Given its central role in oncogenic signaling, therapeutic targeting of phosphatidylinositol 3-kinase has emerged as a promising anticancer strategy, with morpholinopyrimidine-based compounds representing a significant class of small molecule inhibitors designed to disrupt this pathway at the catalytic site [4] [8].

Role of Class IA Phosphatidylinositol 3-Kinase Isoforms in Oncogenic Deregulation

Isoform-Specific Functions and Mutation Profiles

Class IA phosphatidylinositol 3-kinase comprises three catalytic isoforms (p110α, p110β, p110δ) encoded by distinct genes (phosphatidylinositol 3-kinase catalytic subunit alpha, phosphatidylinositol 3-kinase catalytic subunit beta, phosphatidylinositol 3-kinase catalytic subunit delta) with divergent expression patterns and mechanisms of activation. The p110α and p110β isoforms exhibit ubiquitous tissue expression, whereas p110δ expression is largely restricted to leukocytes [3] [7]. Each isoform demonstrates distinct oncogenic potential and mutation prevalence across cancer types:

Table 1: Class IA Phosphatidylinositol 3-Kinase Isoform Alterations in Human Cancers

IsoformGeneMutation PrevalenceAmplification PrevalencePrimary Cancer Associations
p110αphosphatidylinositol 3-kinase catalytic subunit alphaEndometrial (10–53%), Breast (7–36%), Ovarian (33%), Colorectal (17–31%)Head/neck (9–100%), Cervical (9–76%), Lung (10–70%)Solid tumors, overgrowth syndromes
p110βphosphatidylinositol 3-kinase catalytic subunit betaRare (Breast: 0.5%)Lung (57%), Thyroid (42%), Ovarian (5–27%)Prostate cancer, glioblastoma
p110δphosphatidylinositol 3-kinase catalytic subunit deltaNot reportedGlioblastoma (40%)Hematologic malignancies

[3]

The p110α isoform exhibits the highest frequency of activating mutations, primarily clustered in two hotspot regions: the helical domain (Glu542, Glu545) and the kinase domain (His1047) [1] [4]. Helical domain mutations disrupt inhibitory interactions between p110α and the p85 regulatory subunit, while kinase domain mutations enhance membrane binding and catalytic efficiency [4] [8]. Structural analyses reveal that these mutations induce conformational changes mimicking growth factor stimulation, resulting in constitutive phosphatidylinositol 3-kinase pathway activation independent of upstream signals [4].

Oncogenic Signaling Mechanisms

Unlike p110α, which is primarily activated via receptor tyrosine kinases, p110β signals downstream of G-protein coupled receptors through direct interaction with Gβγ subunits [7] [9]. This distinction has therapeutic implications, as p110β inhibition may be particularly relevant in phosphatase and tensin homolog-deficient cancers where this isoform sustains phosphatidylinositol 3-kinase signaling independent of receptor tyrosine kinases activation [4] [9]. Experimental studies demonstrate that overexpression of wild-type p110β or p110δ isoforms induces cellular transformation in vitro and in vivo, confirming their oncogenic potential even without mutational activation [7].

All class IA phosphatidylinositol 3-kinase isoforms converge on v-akt murine thymoma viral oncogene homolog/mammalian target of rapamycin signaling but exhibit isoform-specific differences in downstream effectors. p110β and p110γ transformation requires functional extracellular signal-regulated kinases pathway activation and Ras interaction for membrane localization, while p110δ transformation is less dependent on these factors [7]. Additionally, p110α mutations are early events in breast and colorectal carcinogenesis, indicating their importance in tumor initiation, whereas p110β alterations often contribute to tumor progression in advanced malignancies [1] [9].

Rationale for Targeting Phosphatidylinositol 3-Kinase Alpha in Phosphatase and Tensin Homolog-Deficient Cancers

Context-Dependent Isoform Dependency

The tumor suppressor phosphatase and tensin homolog counteracts phosphatidylinositol 3-kinase signaling by dephosphorylating phosphatidylinositol 3,4,5-trisphosphate to phosphatidylinositol 4,5-bisphosphate, thereby attenuating downstream pathway activation [1] [9]. Phosphatase and tensin homolog inactivation occurs frequently in human cancers through various mechanisms, including somatic mutations (particularly in endometrial, prostate, and glioblastoma), deletions, epigenetic silencing, and post-translational modifications [8] [9]. Loss of phosphatase and tensin homolog function leads to pathological accumulation of phosphatidylinositol 3,4,5-trisphosphate and constitutive activation of oncogenic signaling through v-akt murine thymoma viral oncogene homolog and mammalian target of rapamycin complex 1 [4] [8].

Research has revealed a critical context-dependent isoform dependency in phosphatase and tensin homolog-deficient cancers. While early studies suggested p110β as the primary driver in this setting, emerging evidence indicates that p110α also plays significant roles, particularly in specific genetic backgrounds:

Table 2: Phosphatidylinositol 3-Kinase Isoform Dependency in Phosphatase and Tensin Homolog-Deficient Cancers

Cancer TypePrimary Driver IsoformMolecular ContextTherapeutic Implications
Prostate cancerp110βAndrogen receptor-positivep110β inhibitors show efficacy in preclinical models
Triple-negative breast cancerp110αPhosphatase and tensin homolog loss with phosphatidylinositol 3-kinase catalytic subunit alpha mutationCombined p110α/p110β inhibition enhances efficacy
Endometrial carcinomap110αConcomitant phosphatidylinositol 3-kinase catalytic subunit alpha mutationsp110α-selective inhibitors demonstrate activity
Glioblastomap110α/p110βPhosphatase and tensin homolog loss without receptor tyrosine kinases amplificationDual inhibition may be required

[4] [8] [9]

Compensatory Mechanisms and Therapeutic Resistance

In phosphatase and tensin homolog-deficient cancers treated with selective p110α inhibitors, rapid compensatory reactivation of phosphatidylinositol 3-kinase signaling occurs through increased p110β membrane localization and activity [4] [8]. This adaptive response underscores the dynamic interplay between class IA isoforms and suggests that combined inhibition may be necessary for sustained pathway suppression. Additionally, phosphatase and tensin homolog deficiency is associated with enhanced feedback activation of receptor tyrosine kinases following phosphatidylinositol 3-kinase inhibition, providing an alternative survival mechanism for cancer cells [4] [9].

The structural compound 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-yl)pyrimidin-2-amine exhibits selectivity for p110α through specific interactions within the adenosine triphosphate-binding cleft. Its morpholinopyrimidine core occupies the affinity pocket near Lys802, while the methoxypyridinylamino moiety extends toward the hinge region, creating isoform-discriminative hydrogen bonding patterns [2] [6]. This molecular recognition confers preferential inhibition of p110α over p110β (approximately 30-fold selectivity), positioning it as a candidate for phosphatase and tensin homolog-deficient cancers with phosphatidylinositol 3-kinase catalytic subunit alpha mutations [2] [4].

Historical Development of Morpholinopyrimidine-Based Phosphatidylinositol 3-Kinase Inhibitors

Evolution of Scaffold Design

The morpholinopyrimidine scaffold emerged as a privileged structure in phosphatidylinositol 3-kinase inhibitor development following seminal work on the prototypical inhibitor 2-morpholin-4-yl-8-phenylchromen-4-one. Early derivatives demonstrated improved potency but limited isoform selectivity and suboptimal pharmacokinetic properties [4] [8]. Systematic structure-activity relationship studies revealed that substitution at the 4-position of the pyrimidine ring with heteroaromatic systems enhanced potency against p110α while modulating selectivity profiles:

Table 3: Evolution of Morpholinopyrimidine-Based Phosphatidylinositol 3-Kinase Inhibitors

GenerationRepresentative CompoundKey Structural FeaturesTarget ProfileAdvantages/Limitations
First2-Morpholin-4-yl-8-phenylchromen-4-oneChromenone core, phenyl substituentPan-phosphatidylinositol 3-kinaseHigh potency but poor solubility and metabolic stability
Second4-[6-Morpholin-4-yl-8-(phenylamino)pyrimido[5,4-d]pyrimidin-2-yl]phenolPyrimidopyrimidine core, aniline substituentPan-phosphatidylinositol 3-kinase/mammalian target of rapamycinImproved cellular potency but limited isoform selectivity
Third5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-yl)pyrimidin-2-aminePyrimidine-pyrimidine core, methoxypyridinylamino substituentp110α-selectiveEnhanced isoform selectivity and solubility

[4] [8]

The specific compound 5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-yl)pyrimidin-2-amine represents a third-generation inhibitor designed to optimize binding interactions within the adenosine triphosphate-binding cleft of p110α. Its chemical structure features a central 2,4-disubstituted pyrimidine core with a morpholine ring at the 2-position—a conserved feature that occupies the affinity pocket through hydrogen bonding with Val851 [2] [4]. The 4-position incorporates a pyrimidin-2-amine moiety that extends toward the solvent front region, while the 6-(6-methoxypyridin-3-ylamino) substituent projects into a hydrophobic region near the catalytic site, enhancing both potency and selectivity [2] [6].

Mechanism of Action and Biological Activity

This compound exhibits a unique inhibition profile characterized by adenosine triphosphate-competitive, reversible binding to class I phosphatidylinositol 3-kinase isoforms with preferential activity against p110α (half-maximal inhibitory concentration < 10 nM) [2] [4]. Cellular assays demonstrate potent suppression of phosphatidylinositol 3,4,5-trisphosphate production and phosphorylation of downstream effectors including v-akt murine thymoma viral oncogene homolog, ribosomal protein S6 kinase, and eukaryotic translation initiation factor 4E-binding protein 1 in cancer cells harboring phosphatidylinositol 3-kinase catalytic subunit alpha mutations [4] [8].

Preclinical studies in phosphatase and tensin homolog-deficient xenograft models reveal that this compound induces dose-dependent tumor growth inhibition through dual mechanisms: direct cancer cell cytotoxicity and anti-angiogenic effects via suppression of vascular endothelial growth factor production [4] [8]. The methoxy group on the pyridine ring enhances solubility and oral bioavailability compared to earlier analogs, addressing a key limitation in the morpholinopyrimidine series [2] [6]. Additionally, molecular modeling suggests that the pyrimidin-2-amine moiety forms a critical hydrogen bond with Ser854 in the catalytic domain of p110α, an interaction less favorable in other isoforms due to steric and electronic differences [2] [4].

The development of this compound exemplifies structure-based drug design strategies to overcome limitations of early phosphatidylinositol 3-kinase inhibitors, particularly isoform selectivity challenges that hampered therapeutic utility. Future directions include exploration of this scaffold in combination therapies to address compensatory pathway activation and resistance mechanisms that limit single-agent efficacy in phosphatidylinositol 3-kinase-driven cancers [1] [4] [8].

Properties

Product Name

5-(6-(6-Methoxypyridin-3-ylamino)-2-morpholinopyrimidin-4-YL)pyrimidin-2-amine

IUPAC Name

6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine

Molecular Formula

C18H20N8O2

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25)

InChI Key

XZTYTIOLZIKUJR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.